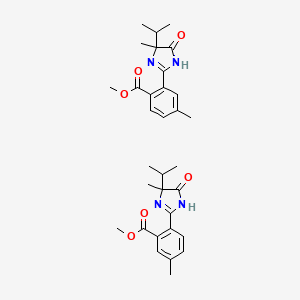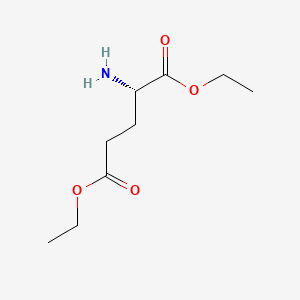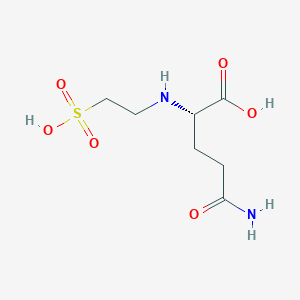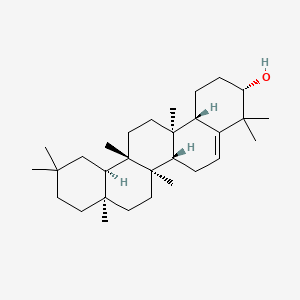
イマザメタベン
概要
説明
Imazamethabenz is a selective, systemic herbicide belonging to the imidazolinone family. It is primarily used for post-emergence control of grasses and some dicotyledonous weeds in crops such as wheat, barley, and sunflowers . Imazamethabenz works by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .
科学的研究の応用
Imazamethabenz has a wide range of applications in scientific research:
作用機序
Target of Action
Imazamethabenz is a post-emergence herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazamethabenz inhibits the activity of AHAS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It is selective and systemic, being absorbed through both roots and leaves .
Biochemical Pathways
The inhibition of AHAS disrupts multiple downstream biochemical pathways. The lack of essential amino acids halts protein synthesis, affecting various cellular functions and growth processes. This leads to the eventual death of the plant .
Pharmacokinetics
Imazamethabenz is usually used as the methyl ester . It is a proherbicide, meaning it must undergo chemical conversion by biochemical (enzymatic), chemical, or physical activation processes before becoming the pharmacologically active herbicide
Result of Action
The result of imazamethabenz’s action is the effective control of grasses and some dicotyledonous weeds . By inhibiting AHAS, it disrupts the normal growth processes of these plants, leading to their death .
Action Environment
The efficacy of imazamethabenz can be influenced by environmental factors. For example, soil moisture, temperature, and light intensity can affect the spray deposition of imazamethabenz on wild oat plants . Additionally, the compound’s environmental fate is characterized by moderate mobility in the environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Imazamethabenz interacts with the enzyme Pin1, a peptidyl-prolyl cis/trans isomerase . This interaction effectively inhibits Pin1, influencing its physiological function by specifically catalyzing the cis-trans isomerism of the phosphorylated (p)Ser/Thr-Pro amide linkage .
Cellular Effects
Imazamethabenz has been shown to induce apoptosis and inhibit migration and invasion of the breast cancer cell line MCF-7, which overexpresses Pin1 . It does this by inhibiting the Pin1-mediated signaling pathway involving vascular endothelial growth factor and matrix metalloproteinase 9 .
Molecular Mechanism
Imazamethabenz exerts its effects at the molecular level by binding to and inhibiting Pin1 . This inhibition disrupts the conformation of phosphorylatable substrates, thereby affecting the activity of oncogenes and promoting the occurrence and development of tumors .
準備方法
Synthetic Routes and Reaction Conditions: Imazamethabenz can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,5-dimethylimidazole with 4-isopropyl-3-methylphenylacetic acid, followed by esterification to produce imazamethabenz-methyl .
Industrial Production Methods: Industrial production of imazamethabenz typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the separation of para- and meta-isomers using chiral HPLC columns . The final product is obtained through crystallization and drying under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: Imazamethabenz undergoes various chemical reactions, including:
Oxidation: Conversion to more polar metabolites.
Reduction: Formation of less active compounds.
Hydrolysis: Breakdown into carboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Carried out in the presence of water or aqueous acids/bases.
Major Products:
Oxidation: Phenolic and carboxylic acid compounds.
Reduction: Less active imidazolinone derivatives.
Hydrolysis: Carboxylic acids and alcohols.
類似化合物との比較
Imazapyr: Used for non-selective weed control in non-crop areas.
Imazethapyr: Effective against a broad spectrum of weeds in leguminous crops.
Imazaquin: Primarily used in soybean and turfgrass management.
Uniqueness of Imazamethabenz: Imazamethabenz is unique in its selective action against specific grass and dicotyledonous weeds in cereal crops. Its ability to be absorbed through both roots and leaves and its systemic action make it particularly effective in post-emergence applications .
特性
IUPAC Name |
methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUNXXKSYBUHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81405-85-8 | |
| Record name | Imazamethabenz [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imazamethabenz?
A1: Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.
Q2: What are the downstream effects of ALS inhibition by imazamethabenz?
A2: By inhibiting ALS, imazamethabenz disrupts the production of essential BCAAs []. This leads to a cascade of effects, including the inhibition of protein synthesis, cell division, and ultimately, plant growth [].
Q3: Does imazamethabenz affect starch accumulation in plants?
A3: Yes, studies have shown that imazamethabenz treatment can lead to increased starch accumulation in the chloroplasts of treated leaves, while reducing starch levels in the stem []. This suggests that the herbicide may interfere with the transport of photosynthates within the plant.
Q4: What is the molecular formula and weight of imazamethabenz?
A4: Imazamethabenz is a mixture of two isomers: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate (meta-imazamethabenz) and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate (para-imazamethabenz). The molecular formula for both isomers is C15H18N2O3, and the molecular weight is 274.32 g/mol.
Q5: Does imazamethabenz absorb light in the UV-Vis region?
A5: Yes, imazamethabenz exhibits absorbance in both the ultraviolet and visible (near-ultraviolet) regions of the electromagnetic spectrum []. This suggests a potential for natural photolytic degradation in the environment.
Q6: How does the formulation of imazamethabenz affect its efficacy?
A6: Different formulations of imazamethabenz, such as liquid concentrate (LC) and suspension concentrate (SC), can exhibit varying levels of efficacy and compatibility with other herbicides [, ]. For instance, MCPA ester antagonized the activity of the LC formulation but not the SC formulation when applied to wild oats [].
Q7: Can the efficacy of imazamethabenz be improved by adjusting application parameters?
A7: Yes, several studies have demonstrated that the efficacy of imazamethabenz can be influenced by factors such as carrier volume, adjuvant type, and the addition of acidifying agents [, , , ].
Q8: Does imazamethabenz itself catalyze any reactions?
A8: Imazamethabenz is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting ALS.
Q9: Have any computational studies been conducted on imazamethabenz?
A9: While specific QSAR models are not discussed in the provided abstracts, the use of an image analyzer to estimate spray deposition on wild oat by measuring the ratio of projected leaf area to total leaf area suggests the application of computational tools in studying imazamethabenz efficacy [].
Q10: Are there strategies to improve the formulation and stability of imazamethabenz?
A12: Research indicates that the addition of adjuvants like crop oil, methylated seed oil, or acidifying agents like sodium bisulfate can enhance the efficacy and potentially the stability of imazamethabenz formulations [, ].
Q11: Are there known cases of weed resistance to imazamethabenz?
A14: Yes, studies have identified wild oat populations resistant to imazamethabenz [, , ]. This resistance poses a significant challenge for weed management and highlights the need for alternative control strategies.
Q12: What is the mechanism behind wild oat resistance to imazamethabenz?
A15: Research suggests that resistance in wild oat is primarily attributed to reduced metabolism of imazamethabenz-methyl to its active acid form, imazamethabenz acid, rather than alterations in the target site (ALS) [].
Q13: Is there cross-resistance between imazamethabenz and other ALS-inhibiting herbicides?
A16: Yes, cross-resistance to various ALS inhibitors, including imazamethabenz, has been observed in wild mustard populations []. This cross-resistance poses a significant challenge for weed management, as it limits the effectiveness of multiple herbicides with the same mode of action.
Q14: What analytical techniques are used to quantify imazamethabenz and its metabolites?
A17: Several analytical techniques have been employed to study imazamethabenz, including liquid chromatography (LC) coupled with various detectors such as UV detection and mass spectrometry (MS) [, , ].
Q15: Does the application of organic fertilizers affect the degradation of imazamethabenz in soil?
A19: Yes, research has shown that the presence of organic fertilizers can slow down the degradation of imazamethabenz and its acid metabolite in soil []. This highlights the potential impact of agricultural practices on herbicide persistence and the need for careful management.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















